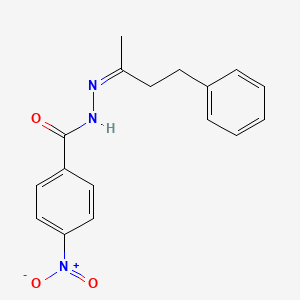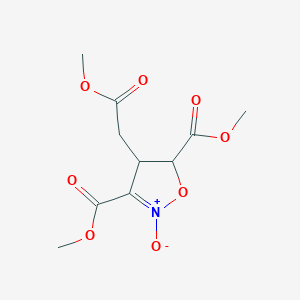
methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate
Overview
Description
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate, also known as DMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAA is a highly versatile compound that has been used in scientific research for its unique properties and mechanisms of action.
Scientific Research Applications
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has been extensively used in scientific research due to its unique properties and potential applications. methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used in the synthesis of various compounds such as fluorescent dyes, photochromic materials, and liquid crystals.
Mechanism of Action
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes. This dual inhibition of COX and LOX enzymes results in the suppression of inflammation and pain.
Biochemical and Physiological Effects:
methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
Methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has several advantages for lab experiments. It is a highly versatile compound that can be used in various fields such as chemistry, biology, and medicine. methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has some limitations for lab experiments. It has been shown to be toxic to some cell lines at high concentrations, and its effects on human health are not fully understood.
Future Directions
There are several future directions for the research on methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate. One potential application of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is in the development of new anti-inflammatory and analgesic drugs. methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate can also be used in the synthesis of new fluorescent dyes, photochromic materials, and liquid crystals. Further research is needed to fully understand the mechanism of action and potential side effects of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate. Additionally, the development of new synthesis methods and purification techniques can improve the purity and yield of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate.
Conclusion:
In conclusion, methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate is a highly versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate has been extensively used in scientific research for its anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action and potential side effects of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate. The development of new synthesis methods and purification techniques can improve the purity and yield of methyl 2-acetyl-7-(dimethylamino)-2,4,6-heptatrienoate, making it more readily available for research purposes.
properties
IUPAC Name |
methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)11(12(15)16-4)8-6-5-7-9-13(2)3/h5-9H,1-4H3/b6-5+,9-7+,11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGSCBTXLTXFI-WTPDQDIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CC=CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C=C/C=C/N(C)C)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4E,6E)-2-acetyl-7-(dimethylamino)hepta-2,4,6-trienoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)

![4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828707.png)

![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
![5-(dimethylamino)-1-{5-[4-(dimethylamino)-1,3-butadien-1-yl]-2-furyl}-2,4-pentadien-1-one](/img/structure/B3828739.png)


![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)